molecular formula C8H7F2N B1318071 5,6-Difluoroindoline CAS No. 954255-04-0

5,6-Difluoroindoline

Cat. No.: B1318071
CAS No.: 954255-04-0
M. Wt: 155.14 g/mol
InChI Key: UTLQGTYJQQKXMQ-UHFFFAOYSA-N
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Description

5,6-Difluoroindoline is a fluorinated derivative of indoline, a heterocyclic organic compound. It has gained significant attention due to its potential applications in various fields, including medical, environmental, and industrial research. The compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindoline typically involves the fluorination of indoline derivatives. One common method is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F). For example, the reaction of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoroindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it to dihydroindoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Borane-tetrahydrofuran (BH3-THF) complex is a typical reducing agent.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Oxindoles

    Reduction: Dihydroindoline derivatives

    Substitution: Halogenated or nitrated indoline derivatives

Scientific Research Applications

5,6-Difluoroindoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique fluorine atoms.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5,6-Difluoroindoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with.

Comparison with Similar Compounds

  • 3-Fluoroindole
  • 4,5,6,7-Tetrafluoroindole
  • 2,3-Difluoroindoline

Comparison: 5,6-Difluoroindoline is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to other fluorinated indoles, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLQGTYJQQKXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588590
Record name 5,6-Difluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954255-04-0
Record name 5,6-Difluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere 0.30 g (1.8 mmol) 5,6-difluoroxindole were dissolved in 10 mL THF and 3.0 mL of a 1 molar borane solution in THF were added dropwise. Then the reaction mixture was heated to 70° C. for 2 h and then cooled. After mixing with 3 mL MeOH another 5 mL of a 4N aqueous hydrochloric acid solution were added and the mixture was refluxed for 1 h. The organic phase was evaporated down, the aqueous phase was washed with DCM and then made alkaline with a 4N aqueous sodium hydroxide solution and extracted several times with EtOAc. The combined organic phases were dried on sodium sulphate, filtered and evaporated down.
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0.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Difluoroindoline
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Reactant of Route 5
5,6-Difluoroindoline
Reactant of Route 6
5,6-Difluoroindoline

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